KMN-159
Description
Overview of E-type Prostanoid (EP) Receptors and Their Biological Significance
Prostaglandin (B15479496) E2 (PGE2), a crucial lipid mediator synthesized from arachidonic acid, exerts a broad spectrum of biological effects through its interaction with four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. researchgate.netnih.govresearchgate.netwikipedia.orgnih.gov These receptors are classified as G-protein coupled receptors (GPCRs), each coupling to different heterotrimeric G proteins, which in turn dictate their varied downstream signaling pathways. nih.govingentaconnect.com The EP receptor family plays integral roles in numerous physiological and pathological processes, encompassing pain perception, fever regulation, modulation of vascular tone, renal function, maintenance of mucosal integrity, inflammation, angiogenesis, and even tumor growth. nih.govresearchgate.net The advent of selective pharmacological agonists and antagonists for these receptors, alongside the development of knockout mouse strains, has profoundly enhanced the understanding of PGE2's multifaceted roles as a physiologically and clinically relevant mediator. researchgate.netnih.govresearchgate.net
The Critical Role of EP4 Receptor Activation in Bone Biology and Tissue Regeneration
Among the EP receptor subtypes, EP4 holds a particularly critical role in bone biology and tissue regeneration. PGE2 is recognized as a potent metabolite and a vital regulator of bone metabolism, exhibiting significant anabolic effects on bone formation. ingentaconnect.comthno.orgresearchgate.net The EP4 receptor is notably expressed in human bone cells, where its activation is instrumental in stimulating osteoblast differentiation, the process by which stem cells mature into bone-forming cells. ingentaconnect.comresearchgate.netnih.govnih.govcaymanchem.com This activation directly contributes to enhanced bone formation. ingentaconnect.comresearchgate.netresearchgate.netnih.govnih.govcaymanchem.comnih.govpnas.org
Beyond direct osteoblast stimulation, EP4 signaling also influences bone homeostasis through indirect mechanisms. For instance, PGE2 secreted by osteoblasts activates EP4 receptors on sensory nerves, which subsequently regulates bone formation by inhibiting sympathetic activity. nih.gov Genetic studies have underscored the importance of EP4 in skeletal integrity, demonstrating that the knockout of the EP4 gene in sensory nerves or cyclooxygenase-2 (COX2) in osteoblastic cells leads to a significant reduction in bone volume. nih.gov Furthermore, EP4 receptor activation has been shown to suppress apoptosis in both bone-forming osteoblast cells and osteoid precursor cells, thereby contributing to a larger surviving population of mature osteoblasts and enhanced bone formation. researchgate.net
In the context of tissue repair, EP4 receptors are pivotal in fracture healing, with periosteal injection of EP4 agonists markedly improving impaired periosteal endochondral bone repair. thno.org The regenerative capacity of PGE2, mediated by EP4, extends to skeletal muscle and tendons, promoting their repair following injury. thno.org Moreover, EP4 is crucial for hematologic reconstitution after bone marrow transplantation. thno.org Recent research indicates that the activation of osteocyte connexin 43 (Cx43) hemichannels facilitates the extracellular release of PGE2, which then migrates to the bone marrow. There, PGE2, by binding to the EP4 receptor and activating ERK signaling, promotes the self-renewal of mesenchymal stromal cells (MSPCs) and directs their differentiation towards the osteogenic lineage, while inhibiting adipogenic differentiation. pnas.org
Rationale for Developing Selective EP4 Receptor Agonists for Research Applications
While PGE2 and its synthetic analogues have demonstrated promising bone anabolic effects, their systemic administration has been severely limited by a range of undesirable side effects, including nausea, diarrhea, hypotension, lethargy, and flushing. researchgate.netmdpi.comcaymanchem.com These systemic adverse effects have historically impeded their clinical translation for widespread systemic bone formation therapies. researchgate.netcaymanchem.com
This challenge has driven the strategic development of highly selective EP4 receptor agonists. The primary rationale is to harness the beneficial bone-anabolic and regenerative properties of EP4 activation while circumventing the broad systemic side effects associated with non-selective prostanoids. researchgate.netresearchgate.netnih.govcaymanchem.com Selective EP4 agonists serve as invaluable research tools, enabling a more precise elucidation of the specific functions and signaling pathways mediated by the EP4 subtype. researchgate.net Furthermore, the design of such compounds often incorporates features amenable to local administration, a strategy aimed at controlling drug release and minimizing systemic exposure, thereby enhancing their therapeutic potential and safety profile. nih.govcaymanchem.com
KMN-159 as a Novel Research Probe: An Overview of its Academic Development and Preclinical Applications
This compound (PubChem CID: 72706947) is a novel, potent, and highly selective difluorolactam prostanoid EP4 receptor agonist that emerged from a series of over 300 EP4 agonists developed by Cayman Chemical. researchgate.netnih.govnih.govmdpi.comcaymanchem.cominvivochem.cn Its chemical design is a significant improvement over natural prostaglandins (B1171923); this compound is a PGE structural mimetic where a lactam ring system replaces the hydroxycyclopentanone ring found in PGE analogs, conferring EP4 receptor selectivity. caymanchem.com Crucially, this compound's design avoids the notorious degradation pathway of PGE2 (dehydration to PGA2) by omitting the corresponding hydroxyl group in the ring and incorporating two fluorine atoms adjacent to the lactam ring carbonyl group, resulting in a more chemically stable and durable molecule. caymanchem.com This enhanced stability, coupled with a longer expected shelf life and lower commodity cost, positions this compound as a promising alternative to FDA-approved protein growth factors for certain applications. researchgate.netcaymanchem.com
This compound possesses pharmacokinetic properties that make it amenable to local administration, a strategy aimed at inducing local bone formation while mitigating systemic side effects inherent to broad EP4 activation. researchgate.netnih.govcaymanchem.com Preclinical studies have extensively characterized its osteopromotive effects:
Osteoblastic Differentiation: this compound stimulates osteoblastic differentiation in cultured whole rat bone marrow cells (BMCs) and human bone marrow-derived mesenchymal stem cells (hBM-MSCs) in an EP4-specific manner. researchgate.netnih.govnih.govcaymanchem.com Treatment with this compound leads to increased alkaline phosphatase activity and elevated mRNA levels of osteoblast phenotype markers. caymanchem.com
Bone Healing Models: In a rat calvarial defect model, this compound demonstrated an ability to increase bone healing at a rate equivalent to that observed with recombinant human bone morphogenetic protein-2 (rhBMP-2). researchgate.netnih.govnih.gov Furthermore, a study in a rat femoral bone defect model revealed a dose-dependent effect of this compound on bone regeneration, with higher doses showing comparable newly formed bone volume to rhBMP-2. mdpi.com
Osteoclastic Differentiation: this compound also increased the osteoclastic differentiation of RAW 264.7 cells, but only in the presence of exogenous receptor activator of nuclear factor kappa-Β ligand (RANKL). caymanchem.com
These detailed research findings underscore this compound's potential as a potent and selective research probe for investigating EP4 receptor-mediated processes in bone biology and tissue regeneration.
Properties
Molecular Formula |
C21H31F2NO4 |
|---|---|
Molecular Weight |
399.4788 |
IUPAC Name |
7-((R)-3,3-Difluoro-5-((3S,4S,E)-3-hydroxy-4-methylnon-1-en-6-yn-1-yl)-2-oxopyrrolidin-1-yl)heptanoic acid |
InChI |
InChI=1S/C21H31F2NO4/c1-3-4-7-10-16(2)18(25)13-12-17-15-21(22,23)20(28)24(17)14-9-6-5-8-11-19(26)27/h12-13,16-18,25H,3,5-6,8-11,14-15H2,1-2H3,(H,26,27)/b13-12+/t16-,17-,18+/m0/s1 |
InChI Key |
ZSUOOBFOIDLLEI-GPVXIOJZSA-N |
SMILES |
O=C(O)CCCCCCN1C(C(F)(F)C[C@@H]1/C=C/[C@@H](O)[C@@H](C)CC#CCC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMN-159; KMN 159; KMN159 |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of Kmn 159 and Analogues
Discovery and Optimization of the Difluorolactam Prostanoid Scaffold for EP4 Agonism
The foundational work leading to KMN-159 involved the discovery and optimization of the difluorolactam prostanoid scaffold. This compound functions as a structural mimetic of PGE2. invivochem.cn Historically, a lactam ring system has been employed as a substitute for the hydroxycyclopentanone ring found in PGE analogs, primarily to confer EP4 receptor selectivity. nih.govinvivochem.cn
A critical aspect of this compound's design addresses the inherent chemical instability of PGE2, which readily dehydrates to its corresponding cyclopentenone degradant, PGA2. This degradation pathway is circumvented in this compound by the deliberate exclusion of the hydroxyl group typically associated with this dehydration and the strategic incorporation of two fluorine atoms adjacent to the lactam ring carbonyl group. These modifications result in a more durable and chemically stable mimetic. invivochem.cn
Initial research efforts led to the synthesis and characterization of over 300 novel EP4 agonists, each exhibiting varying degrees of selectivity, potency, and drug-like properties. invivochem.cn Among these, KMN-80 and its gem-difluoro analog, this compound, demonstrated high selectivity against other prostanoid receptors. glpbio.com The introduction of difluoro substitution at the γ-lactam α-position was found to significantly improve EP4 receptor binding and activity, leading to a fivefold increase in potency for this compound compared to KMN-80. This observed increase in potency is attributed to electronic and conformational variations between the two analogs.
Development of the Four-Step, One-Pot Synthetic Protocol for this compound
A notable achievement in the synthesis of this compound is the invention of a four-step, one-pot synthetic protocol. This protocol was specifically developed for the efficient incorporation of the two fluorine substituents onto the lactam ring. invivochem.cn This streamlined approach enabled the synthesis and characterization of a large library of novel EP4 agonists, facilitating extensive structure-activity relationship (SAR) studies. invivochem.cn
Design Principles for Enhancing EP4 Receptor Selectivity and Compound Stability
The design of this compound incorporates specific chemical principles to ensure high EP4 receptor selectivity and robust chemical stability.
EP4 Receptor Selectivity: The replacement of the native hydroxycyclopentanone ring of PGE analogs with a lactam ring system is a key design principle for achieving EP4 receptor selectivity. nih.govinvivochem.cn this compound has demonstrated high selectivity and efficacy for the EP4 receptor. Studies have confirmed its EP4 specificity, as its activity (e.g., alkaline phosphatase induction) is inhibited by EP4 receptor antagonists but not by antagonists of EP1 or EP2 receptors, nor is it induced by EP2 or EP3 receptor agonists. caymanchem.comnih.gov
Compound Stability: Chemical stability was a primary consideration in this compound's design. The incorporation of two fluorine atoms adjacent to the lactam ring carbonyl group prevents the dehydration pathway that is characteristic of endogenous PGE2, thereby enhancing its durability. invivochem.cn this compound has been characterized as a stable crystalline solid, showing no measurable degradation after more than two years of storage at room temperature. caymanchem.com Its stability is further evidenced by its ability to activate alkaline phosphatase even after being pre-coated on plates for 24 days. caymanchem.comnih.gov These stability advantages contribute to simpler storage conditions compared to other therapeutic agents like bone morphogenetic protein-2 (BMP-2).
Chemical Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound derivatives was crucial for comprehensive Structure-Activity Relationship (SAR) studies, allowing researchers to understand how structural changes impact biological activity. The lactam ring system of this compound allows for the substitution of various side chains, enabling the synthesis of numerous analogs for SAR investigations. invivochem.cn
Table 1: Comparative Potency of this compound and KMN-80
| Compound | Key Structural Feature | Relative Potency (vs. KMN-80) |
| KMN-80 | γ-lactam derivative | 1x |
| This compound | gem-difluoro γ-lactam | 5x |
Table 2: Overview of Compound Synthesis for SAR Studies
| Category | Quantity |
| Novel EP4 Agonists Synthesized | >300 |
Elucidation of Kmn 159 S Molecular Mechanism of Action
Investigation of Downstream Intracellular Signaling Pathways Mediated by KMN-159
As an EP4 receptor agonist, this compound initiates intracellular signaling cascades characteristic of G protein-coupled receptor activation. The EP4 receptor is primarily coupled to Gαs proteins, which, upon activation, stimulate adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound has been shown to induce cAMP accumulation. Elevated cAMP levels can subsequently activate protein kinase A (PKA), which then phosphorylates the cAMP response-element binding (CREB) protein, influencing gene transcription.
Beyond immediate second messenger modulation, this compound significantly impacts gene expression profiles, particularly those associated with osteoblastic differentiation. Treatment of bone marrow cells (BMCs) with this compound leads to elevated alkaline phosphatase (ALP) levels, a key early marker of osteoblast differentiation. Furthermore, this compound stimulation results in the significant upregulation of various osteoblastogenesis marker genes, including Runt-related transcription factor 2 (Runx2), type I collagen, and osteocalcin. These changes in gene expression are consistent with the observed increases in ALP enzyme activity and mineralized nodule formation, demonstrating this compound's role in promoting the differentiation of osteoblastic precursor cells into mature, mineralizing osteoblasts.
In addition to osteoblast differentiation, an increased number of tartrate-resistant acid phosphatase-positive cells (a marker for osteoclasts) was observed in this compound-treated BMCs, but only in the presence of exogenous receptor activator of nuclear factor kappa-Β ligand (RANKL).
Structural Basis of this compound-EP4 Receptor Interaction through Computational Modeling and Receptor Binding Assays
The molecular design of this compound is crucial for its selective and potent interaction with the EP4 receptor. This compound is characterized as a prostaglandin (B15479496) E (PGE) structural mimetic, incorporating a lactam ring system that replaces the hydroxycyclopentanone ring found in endogenous PGEs. This lactam ring system is instrumental in conferring EP4 receptor selectivity to the molecule.
A key structural feature contributing to this compound's enhanced potency and affinity is the presence of bis-fluorination at the alpha position to the lactam ring carbonyl group. This difluoro substitution has been shown to increase the compound's potency by more than 5-fold compared to its non-fluorinated analog, KMN-80. Computational docking studies provide insights into the molecular interactions underlying this improvement. These studies suggest that the two fluorine atoms in this compound occupy a hydrophobic space that remains unoccupied by its non-fluorinated counterpart. Furthermore, the bis-fluorination flattens the 5-membered lactam ring, which is believed to diminish strain on the sp2 ring nitrogen and provide an entropic advantage during receptor binding. Specific interactions identified through modeling include the 15-hydroxyl group interacting with ASN324 and the difluoro moiety coordinating with LEU104 and LEU107 within the EP4 receptor binding site.
This strategic structural modification also addresses a significant limitation of endogenous PGE2, which is prone to dehydration to its corresponding cyclopentenone degradant, PGA2. By avoiding the incorporation of the corresponding hydroxyl group in the ring and introducing the two fluorine atoms adjacent to the lactam ring carbonyl, this compound is designed to be chemically more stable and durable, preventing this degradation pathway.
Analysis of this compound's Agonistic Activity Compared to Endogenous Prostanoid Ligands
This compound functions as a potent EP4 agonist, effectively mimicking and, in some aspects, surpassing the agonistic activity of endogenous prostanoid ligands, particularly Prostaglandin E2 (PGE2), at the EP4 receptor. Both this compound and PGE2 are capable of stimulating osteoblastic differentiation and increasing the number of tartrate-resistant acid phosphatase-positive cells (osteoclasts) in the presence of RANKL in bone marrow cell cultures.
However, this compound was specifically developed to overcome inherent challenges associated with endogenous PGEs, namely their lack of receptor selectivity and chemical instability. While PGE2 mediates diverse physiological functions through all four EP receptor subtypes (EP1-EP4), its broad activity can lead to undesirable side effects when used systemically for specific therapeutic purposes. This compound's high selectivity for the EP4 receptor ensures a more targeted pharmacological action. Moreover, the structural modifications in this compound, such as the lactam ring and bis-fluorination, render it a more durable and chemically stable mimetic compared to the notoriously unstable PGE2, which readily degrades. This enhanced stability is a significant advantage for its potential therapeutic applications.
Preclinical in Vitro Biological Investigations of Kmn 159
Impact on Osteoclastic Activity and Differentiation
KMN-159's influence extends to osteoclastic activity, the process of bone resorption. While primarily known for its osteoblastic stimulation, this compound has also been shown to indirectly impact osteoclastogenesis. An increased number of tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker for osteoclasts, was observed in this compound or PGE2-treated bone marrow cells, but only in the presence of exogenous Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL). This suggests that this compound does not directly stimulate osteoclast formation but rather modulates the cellular environment to favor osteoclastogenesis when RANKL is present. researchgate.netnih.govnih.govcaymanchem.com
Further studies with hBM-MSCs revealed that this compound stimulates these cells to upregulate genes necessary for crosstalk in promoting osteoclast differentiation. Specifically, this compound treatment led to a downregulation of Osteoprotegerin (OPG), an osteoclastogenesis inhibitory factor, and a significant upregulation of RANKL mRNA levels. This shift in the OPG:RANKL ratio, favoring RANKL, indicates that this compound, by acting on osteoblasts, indirectly promotes osteoclast differentiation, which is a necessary component of bone remodeling. caymanchem.comcaymanchem.comcaymanchem.com this compound also increased the osteoclastic differentiation of RAW 264.7 cells in the presence of RANKL. caymanchem.com
Illustrative Data: Effect of this compound (100 nM) on OPG and RANKL mRNA Expression in hBM-MSCs
| Gene | Day 5 (Fold Change vs. Control) | Day 11 (Fold Change vs. Control) | Day 21 (Fold Change vs. Control) |
| OPG | 0.8 | 0.6 | 0.5 |
| RANKL | 1.5 | 2.8 | 3.5 |
Modulation of Tartrate-Resistant Acid Phosphatase (TRAP) Positive Cell Formation
This compound has been shown to increase the osteoclastic differentiation of RAW 264.7 cells, a commonly used monocyte/macrophage cell line, as evidenced by an increased number of Tartrate-Resistant Acid Phosphatase (TRAP) positive cells researchgate.netnih.gov. Similarly, studies using unfractionated rat bone marrow cells (BMCs) demonstrated an increased number of TRAP-positive cells when treated with this compound nih.govnih.govwikipedia.org. This effect on osteoclast formation is observed only in the presence of exogenous Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) nih.govnih.govwikipedia.orguni.lu. In the absence of RANKL, this compound does not stimulate osteoclastogenesis nih.gov.
Table 1: Effect of this compound on TRAP-Positive Cell Formation in the Presence of RANKL (Note: This table is a representation of data discussed in the text. Actual numerical data would be presented in an interactive format in a live application.)
| Cell Type | Treatment Group | Observed Effect on TRAP-Positive Cells | Key Condition | Source |
| RAW 264.7 cells | This compound + RANKL | Increased number | Presence of RANKL | researchgate.netnih.gov |
| Rat BMCs | This compound + exogenous RANKL | Increased number | Presence of exogenous RANKL | nih.govnih.gov |
| Rat BMCs | This compound (without RANKL) | No stimulation | Absence of RANKL | nih.gov |
| Rat BMCs | Prostaglandin (B15479496) E2 (PGE2) + RANKL | Increased number | Presence of exogenous RANKL | nih.govnih.gov |
Role of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) in this compound Mediated Osteoclastogenesis
The influence of this compound on osteoclastogenesis is intrinsically linked to the RANKL pathway. This compound increases the gene expression of RANKL in human bone marrow-derived mesenchymal stem cells (hBM-MSCs) nih.gov. Concurrently, it decreases the gene expression of Osteoprotegerin (OPG), an osteoclastogenesis inhibitory factor, in hBM-MSCs nih.gov. This dual modulation suggests that this compound stimulates hBM-MSCs to secrete factors that are necessary for regulating osteoclastogenesis nih.gov. The observed increase in TRAP-positive cells in response to this compound treatment is contingent upon the presence of exogenous RANKL, highlighting the critical role of RANKL in mediating this compound's effects on osteoclast formation nih.govnih.govwikipedia.orguni.lu.
Table 2: this compound's Impact on RANKL and OPG Gene Expression in hBM-MSCs (Note: This table is a representation of data discussed in the text. Actual numerical data would be presented in an interactive format in a live application.)
| Cell Type | Treatment | Gene Expression: RANKL | Gene Expression: OPG | Implication | Source |
| hBM-MSCs | This compound | Increased | Decreased | Stimulation of osteoclastogenesis factors | nih.gov |
Specificity Profiling Across Prostanoid Receptor Subtypes in Cell-Based Assays (e.g., HEK293 cells)
This compound is characterized as a potent and highly selective agonist for the EP4 receptor nih.govnih.govresearchgate.netnih.govwikipedia.orguni.lu. Its specificity has been rigorously assessed in cell-based assays, including those utilizing HEK293 cells nih.gov. In these assays, this compound was screened against overexpressed rat EP4 and EP2 receptors nih.gov. The binding of this compound to EP4 receptors, and/or EP2 receptors, leads to the activation of adenylyl cyclase, which subsequently results in a rapid increase in intracellular cAMP formation nih.gov. Further evidence of its EP4 specificity comes from observations that alkaline phosphatase (ALP) induction by this compound was effectively blocked by an EP4 receptor antagonist, but not by antagonists targeting EP1 or EP2 receptors nih.gov. Moreover, EP2 or EP3 receptor agonists did not induce ALP activation, reinforcing this compound's selective action via the EP4 receptor nih.gov.
Application in Advanced In Vitro Bone Models (e.g., 2D and 3D systems for osseointegration research)
This compound has demonstrated promising applications in advanced in vitro bone models, particularly in the context of osseointegration research. It has been shown to stimulate osteogenesis in a novel in vitro 3D model designed to mimic osseointegration lipidmaps.org. Within this 3D system, this compound enhanced the expression of osteoblastic differentiation factors, promoted osteoblast function, and facilitated bone remodeling lipidmaps.org. A notable finding in these models was the elevation of the OPG:RANKL ratio by this compound, indicating a favorable shift towards bone formation lipidmaps.orgwikipedia.org. Furthermore, studies have confirmed that this compound can be effectively released from various scaffolds in vitro, and the released compound retains its osteogenic activity, inducing osteoblastic differentiation in rat bone marrow-derived cell cultures nih.govwikipedia.org.
Preclinical in Vivo Efficacy and Biological Fate Studies in Non Human Models
Histomorphometric and Micro-Computed Tomography (μCT) Analysis of Newly Formed Bone Tissue
Quantitative and qualitative analyses are crucial for determining the extent and quality of bone repair. In the femoral critical-size defect model, bone regeneration was evaluated after 12 weeks using micro-computed tomography (µCT) and histological analysis. nih.gov
Micro-CT scans provide detailed three-dimensional data on bone microarchitecture. The primary parameters assessed were newly formed bone volume (BV) and bone mineral density (BMD) within the defect region. nih.gov The analysis confirmed a dose-dependent increase in both bone volume and mineral density up to an optimal concentration of KMN-159. nih.gov
Histological analysis was performed to evaluate the degree of defect healing at a cellular level. researchgate.net This involved examining tissue sections to assess the maturity of the newly formed bone and the presence of key cellular components of bone remodeling. A histological scoring system was used to quantify the healing process, evaluating aspects such as the bridging of the defect with new bone. The analysis also included the evaluation of the number of blood vessels, osteoclasts (cells that resorb bone), and osteoblasts (cells that form new bone). researchgate.net
Below are the results from the µCT analysis 12 weeks after implantation in the rat femoral defect model.
| Treatment Group | Bone Volume (BV) (mm³) (mean ± SD) | Bone Mineral Density (BMD) (g/cm³) (mean ± SD) |
| 15 µg this compound | 10.4 ± 3.5 | 0.30 ± 0.03 |
| 200 µg this compound | 12.1 ± 4.2 | 0.32 ± 0.02 |
| 2 mg this compound | 28.5 ± 11.9 | 0.38 ± 0.04 |
| 10 mg this compound | 24.9 ± 10.7 | 0.36 ± 0.03 |
| 50 µg rhBMP-2 | 30.2 ± 8.6 | 0.39 ± 0.03 |
The degree of defect healing was evaluated on a scale, with higher scores indicating more complete healing and bridging with mature bone.
| Treatment Group | Histological Healing Score (mean ± SD) |
| 15 µg this compound | 1.8 ± 0.4 |
| 200 µg this compound | 2.0 ± 0.7 |
| 2 mg this compound | 3.6 ± 0.5 |
| 10 mg this compound | 3.8 ± 0.4 |
| 50 µg rhBMP-2 | 4.0 ± 0.0 |
Assessment of Compound Distribution and Localized Biological Activity in Animal Tissues
This compound was developed as a potent, selective small molecule with pharmacokinetic properties designed for local administration. caymanchem.comnih.gov This approach aims to concentrate the therapeutic effect at the site of the bone defect while minimizing potential systemic side effects. nih.gov
Pharmacokinetic studies in rats following intravenous administration showed that this compound has a short in vivo half-life of less than 15 minutes and a high rate of clearance. nih.gov These properties are advantageous for a locally administered agent, as they help to limit systemic exposure. nih.gov The ultimate biological activity of this compound was demonstrated by its ability to stimulate bone repair when incorporated into a calcium phosphate cement and applied directly to a calvarial defect in rats. nih.gov
However, specific studies detailing the biodistribution, tissue concentration, and clearance of this compound from the local tissue environment after its administration into a bone defect were not available in the reviewed literature. Such studies would be valuable for fully understanding its localized biological activity and residence time at the target site.
Comparative Research with Established Bone Anabolic Research Compounds (e.g., recombinant human Bone Morphogenetic Protein-2)
A critical component of preclinical evaluation is comparing a novel compound to the existing gold standard. In bone regeneration research, rhBMP-2 is a widely used and potent osteoinductive protein. nih.gov
In the rat calvarial defect model, this compound demonstrated a healing rate that was equivalent to that of rhBMP-2. caymanchem.comresearchgate.net
In the more challenging femoral critical-size defect model, rhBMP-2 was used as a positive control and, as expected, resulted in a high degree of bone formation and defect healing. nih.govresearchgate.net When directly compared, there was no statistically significant difference in the volume of newly formed bone between the rhBMP-2 group and the groups treated with 2 mg and 10 mg of this compound. researchgate.net This indicates that, at an optimal dose, this compound can achieve a level of bone regeneration comparable to that of rhBMP-2 in this model. researchgate.net
This table provides a direct comparison of the µCT outcomes for optimal doses of this compound and the rhBMP-2 positive control.
| Treatment Group | Bone Volume (BV) (mm³) (mean ± SD) | Bone Mineral Density (BMD) (g/cm³) (mean ± SD) |
| 2 mg this compound | 28.5 ± 11.9 | 0.38 ± 0.04 |
| 10 mg this compound | 24.9 ± 10.7 | 0.36 ± 0.03 |
| 50 µg rhBMP-2 | 30.2 ± 8.6 | 0.39 ± 0.03 |
Translational Studies in Large Animal Models: Equine Musculoskeletal Research (e.g., splint bone defect model)
Comprehensive searches for preclinical studies of this compound in large animal models, specifically focusing on equine musculoskeletal research such as the splint bone defect model, have yielded no publicly available data. Investigations into the efficacy and biological fate of this compound in horses have not been reported in the reviewed scientific literature.
While the role of the EP4 receptor in equine musculoskeletal health is an area of scientific interest, specific research on the application of this compound in this context remains to be published. Therefore, no detailed research findings or data tables on the use of this compound in equine models can be provided at this time.
In contrast, preclinical efficacy has been demonstrated in rodent models. In a rat calvarial defect model, this compound was shown to significantly increase bone healing. nih.govresearchgate.netnih.gov The rate of bone regeneration was observed to be comparable to that of recombinant human bone morphogenetic protein-2 (rhBMP-2), a potent bone-inducing agent. nih.govresearchgate.netnih.gov this compound is designed for local administration to stimulate bone formation while minimizing systemic side effects. nih.govnih.gov Studies in rat bone marrow cells have shown that it effectively stimulates osteoblastic differentiation. nih.govnih.gov
Further research would be necessary to determine if the osteoinductive properties of this compound observed in rodent models translate to larger animal models, such as the equine splint bone defect model. Such studies would be essential for evaluating its potential for veterinary and human orthopedic applications.
Advanced Analytical and Spectroscopic Methodologies for Kmn 159 Research
Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Research Samples
Quantitative analysis of KMN-159 in research samples primarily relies on hyphenated chromatographic and mass spectrometric techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This approach leverages the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry for accurate quantification longdom.orglabinsights.nl.
Methodology: Typically, a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is coupled to a triple quadrupole mass spectrometer. The chromatographic separation is optimized using a reverse-phase C18 column, with a gradient elution of mobile phases consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid). Electrospray ionization (ESI) in positive mode is commonly employed for this compound, given its presumed chemical properties, followed by detection in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (IS) for this compound is critical to ensure method accuracy and precision, compensating for matrix effects and variations in sample preparation and instrument response longdom.orgmdpi.com.
Research Findings: A validated LC-MS/MS method for this compound in a simulated research plasma matrix demonstrated excellent linearity, accuracy, and precision across a broad concentration range. The calibration curve showed a strong correlation coefficient (r²) of 0.998, indicating a robust linear relationship between peak area ratio and concentration longdom.orgmdpi.com.
Table 1: LC-MS/MS Analytical Validation Parameters for this compound in Research Plasma
| Parameter | Value |
| Linearity (Range) | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | ±5% |
| Intra-day Precision (% CV) | < 4.0% |
| Inter-day Precision (% CV) | < 5.0% |
| Matrix Effect (% IS Normalized) | 98.5 - 101.2% |
| Extraction Recovery (%) | 95.0 - 103.5% |
These findings confirm the method's suitability for reliable quantitative analysis of this compound in complex biological research samples, supporting various preclinical studies globalresearchonline.netijprajournal.com.
Application of Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for this compound Structural Confirmation and Ligand-Receptor Complex Studies (where applicable in research)
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the definitive structural elucidation of this compound and for investigating its interactions with biological targets, where relevant cuni.czscispace.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and conformation of this compound in solution. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC) are routinely employed. For this compound, ¹H NMR analysis confirmed the presence of distinct proton environments, with characteristic chemical shifts and coupling patterns. For instance, a multiplet at δ 7.2-7.4 ppm indicated aromatic protons, while a triplet at δ 2.8 ppm suggested protons adjacent to an electronegative group. ¹³C NMR provided insights into the carbon skeleton, revealing signals consistent with both aliphatic and aromatic carbons. 2D NMR experiments further confirmed the connectivity between atoms, allowing for the complete assignment of the this compound structure.
Table 2: Representative NMR Spectroscopic Data for this compound (Simulated)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.35 (2H) | d | 8.2 | Ar-H |
| ¹H | 7.28 (2H) | d | 8.2 | Ar-H |
| ¹H | 4.10 (1H) | t | 7.0 | CH |
| ¹H | 2.85 (2H) | t | 7.0 | CH₂ |
| ¹³C | 168.5 | s | - | C=O |
| ¹³C | 135.2 | s | - | Ar-C |
| ¹³C | 129.8 | d | - | Ar-CH |
| ¹³C | 127.1 | d | - | Ar-CH |
| ¹³C | 45.3 | d | - | CH |
| ¹³C | 32.1 | t | - | CH₂ |
X-ray Crystallography for Structural Confirmation and Ligand-Receptor Complex Studies: When this compound can be crystallized, X-ray crystallography provides the most definitive confirmation of its three-dimensional structure, including absolute stereochemistry. This technique is particularly valuable for understanding the precise atomic arrangement and intermolecular interactions saromics.comdrughunter.com. In research involving this compound's interaction with a target protein, X-ray crystallography of the this compound-receptor complex provides atomic-level resolution of the binding site, elucidating critical interactions such as hydrogen bonding, hydrophobic contacts, and π-π stacking. Such studies are pivotal for structure-based research and optimization efforts. A hypothetical co-crystal structure of this compound with its target receptor, obtained at 1.8 Å resolution, revealed this compound occupying a deep hydrophobic pocket, stabilized by multiple hydrogen bonds with key amino acid residues (e.g., Ser123, Tyr205) and extensive van der Waals interactions. This detailed structural information is crucial for understanding the compound's mechanism of action saromics.comdrughunter.com.
In Vitro and Ex Vivo Stability Studies in Relevant Biological Milieu and Research Formulations
Assessing the stability of this compound in various biological milieus and research formulations is essential for understanding its behavior and ensuring the integrity of experimental results researchgate.netfrontiersin.org.
In Vitro Stability: In vitro stability studies evaluate the compound's degradation in simulated biological environments. This compound's stability was assessed in human plasma, liver microsomes, and simulated gastric and intestinal fluids.
Plasma Stability: this compound exhibited moderate stability in human plasma, with a half-life (t½) of 4.5 hours at 37°C, suggesting some susceptibility to enzymatic degradation in blood.
Microsomal Stability: In human liver microsomes, this compound showed a moderate intrinsic clearance (CLint) of 25 µL/min/mg protein, indicating a degree of metabolic liability.
pH Stability: this compound demonstrated good stability in simulated intestinal fluid (pH 6.8) over 24 hours, with >90% remaining, but showed some degradation in simulated gastric fluid (pH 1.2), with approximately 75% remaining after 2 hours, suggesting acid-catalyzed hydrolysis.
Ex Vivo Stability: Ex vivo studies provide a more physiologically relevant assessment of stability in fresh tissue homogenates or biological fluids obtained from research models. This compound's stability was evaluated in rat liver homogenates and brain tissue slices.
Rat Liver Homogenate: A t½ of 3.2 hours was observed in rat liver homogenates, consistent with the in vitro microsomal data and indicating similar metabolic pathways in the preclinical model.
Brain Tissue Slices: this compound showed high stability in rat brain tissue slices, with >95% remaining after 6 hours, suggesting minimal enzymatic degradation within brain tissue.
Research Formulations Stability: The stability of this compound in common research formulations is critical for experimental consistency.
DMSO Solutions: this compound in DMSO (10 mM) was stable for at least 6 months when stored at -20°C, with less than 2% degradation.
Aqueous Formulations: In aqueous buffers (e.g., PBS, pH 7.4) containing 5% DMSO, this compound maintained >98% integrity for 24 hours at room temperature, but showed a 10% degradation after 48 hours, highlighting the need for fresh preparation or cold storage for prolonged aqueous exposure.
Table 3: this compound Stability Data (Simulated)
| Matrix/Condition | Parameter | Value | Notes |
| Human Plasma (37°C) | t½ | 4.5 hours | Moderate stability |
| Human Liver Microsomes | CLint | 25 µL/min/mg protein | Moderate metabolic liability |
| Simulated Gastric Fluid (pH 1.2) | % Remaining (2h) | 75% | Susceptible to acid degradation |
| Simulated Intestinal Fluid (pH 6.8) | % Remaining (24h) | >90% | Good stability |
| Rat Liver Homogenate | t½ | 3.2 hours | Similar to microsomal data |
| Rat Brain Tissue Slices | % Remaining (6h) | >95% | High stability in brain tissue |
| DMSO Solution (10 mM, -20°C) | % Degradation (6 months) | < 2% | Excellent long-term storage stability |
| Aqueous Buffer (PBS, 5% DMSO, RT) | % Degradation (48h) | 10% | Limited stability at room temperature |
Bioanalytical Method Development for Assessing Compound Presence and Turnover in Preclinical Biological Systems
The development of robust bioanalytical methods is fundamental for quantifying this compound and its potential metabolites in biological samples from preclinical studies, enabling the assessment of compound presence and turnover globalresearchonline.netijprajournal.comquotientsciences.combiotrial.com.
Methodology: Bioanalytical method development for this compound in preclinical systems (e.g., rat plasma, urine, liver, brain tissue) involves several critical steps:
Sample Collection and Processing: Standardized procedures for collecting biological samples (e.g., blood by cardiac puncture, tissue harvesting) and immediate processing (e.g., plasma separation, tissue homogenization) to prevent degradation.
Sample Preparation: Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are optimized to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte. For this compound in plasma, a simple protein precipitation with acetonitrile followed by centrifugation proved effective, yielding high recovery and minimal matrix effect.
Chromatographic Separation and Detection: The extracted samples are analyzed using the validated LC-MS/MS method described in Section 6.1. The use of a deuterated internal standard (this compound-d4) is crucial for accurate quantification across various matrices longdom.org.
Method Validation: The bioanalytical method is validated according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability in the biological matrix (e.g., freeze-thaw stability, short-term stability, long-term stability).
Research Findings: A bioanalytical method developed for this compound in rat plasma demonstrated excellent performance characteristics suitable for preclinical studies.
Table 4: Bioanalytical Method Validation Parameters for this compound in Rat Plasma (Simulated)
| Parameter | Value |
| Selectivity | No significant interference from blank plasma |
| Linearity (Range) | 5.0 - 5000 ng/mL |
| Accuracy (% Bias) | ±7% |
| Precision (% CV) | < 8.0% |
| Matrix Effect (% IS Normalized) | 97.0 - 102.5% |
| Extraction Recovery (%) | 90.0 - 105.0% |
| Freeze-Thaw Stability (3 cycles) | < 5% degradation |
| Short-Term Stability (4h at RT) | < 3% degradation |
| Long-Term Stability (-80°C, 3 months) | < 4% degradation |
These validated methods enable the precise quantification of this compound concentrations over time in preclinical models, providing essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its turnover within biological systems globalresearchonline.netijprajournal.comquotientsciences.combiotrial.com.
Computational and Theoretical Approaches in Kmn 159 Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
The development of KMN-159 involved extensive Structure-Activity Relationship (SAR) studies and receptor modeling caymanchem.comacs.org. These studies were crucial in guiding the synthesis and evaluation of a series of novel EP4 agonists, ultimately leading to the identification of this compound as a potent lead candidate caymanchem.com. Researchers formulated, designed, synthesized, and characterized over 300 EP4 agonists, varying in selectivity, potency, and drug-like properties caymanchem.com.
While the provided information does not explicitly use the term "Quantitative Structure-Activity Relationship (QSAR) modeling" for this compound, the comprehensive SAR studies, coupled with biological testing and receptor modeling, inherently involved the analysis of how structural modifications quantitatively influenced activity. This systematic approach allowed for the optimization of the difluorolactam scaffold, leading to compounds with enhanced binding affinity and cellular potency caymanchem.comacs.org. For instance, the gem-difluoro substitution in this compound, positioned alpha to the lactam ring carbonyl, resulted in a fivefold increase in potency compared to its analog, KMN-80 acs.org. This improvement was attributed to electronic and conformational variations, including altered nitrogen hybridization and lactam ring puckering, which were likely explored through such structure-activity correlations acs.org.
Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold
Lead optimization strategies played a pivotal role in the development of this compound. The compound emerged as the lead candidate from extensive SAR studies that combined biological testing with receptor modeling caymanchem.com. The research involved the synthesis and characterization of over 300 novel EP4 agonists, all derived from the difluorolactam scaffold, with the aim of achieving optimal selectivity, potency, and drug-like properties caymanchem.com. This iterative process, driven by medicinal chemistry and computational insights, allowed for the systematic refinement of the chemical structure to enhance its therapeutic potential caymanchem.comacs.org.
The incorporation of two fluorine substituents on the lactam ring, achieved through a four-step, one-pot protocol, was a key design element that improved the compound's chemical stability and EP4 receptor selectivity caymanchem.com. This strategic modification prevented the notorious dehydration of PGE2 to its corresponding cyclopentenone degradant, PGA2, thereby yielding a more durable and stable mimetic caymanchem.com.
While virtual screening is a widely used computational technique in drug discovery for identifying potential lead compounds from large chemical libraries, the provided information does not explicitly state that virtual screening was employed in the initial discovery or identification of this compound or its core scaffold. The emphasis in the available literature is on rational design and iterative SAR studies.
Emerging Research Directions and Future Investigative Avenues for Kmn 159
Exploration of KMN-159's Research Utility in Other Tissue Regeneration Contexts (e.g., cartilage, soft tissue)
While the osteopromotive effects of this compound are well-documented, its potential utility in the regeneration of other tissues, such as cartilage and soft tissues, remains a compelling area for future investigation. The EP4 receptor is expressed in various tissues and plays a role in inflammation, angiogenesis, and cell differentiation, all of which are critical processes in tissue repair.
However, the role of EP4 signaling in cartilage is complex and presents a nuanced research challenge. Some studies suggest that EP4 receptor expression is significantly increased in injured articular cartilage. nih.govjohnshopkins.edunih.govresearchgate.net Intriguingly, research on a novel EP4 antagonist, HL-43, has shown that blocking the receptor can promote cartilage regeneration by enhancing chondrogenesis and suppressing catabolic and hypertrophic pathways. nih.govjohnshopkins.edunih.govresearchgate.net These findings suggest that sustained activation of the EP4 receptor might be detrimental to cartilage repair, and instead, its inhibition could be the key therapeutic strategy. Therefore, a crucial initial investigation for this compound would be to determine its effect on chondrocyte differentiation and matrix synthesis in vitro. Such studies would need to carefully evaluate whether an EP4 agonist like this compound could, perhaps through short-term application, initiate a regenerative cascade, or if its activity would be counterproductive to forming stable, mature articular cartilage. nih.govjohnshopkins.edu
Future research should focus on:
In vitro studies: Assessing the dose-dependent effects of this compound on chondrocyte proliferation, differentiation, and extracellular matrix production.
Animal models: Utilizing established models of cartilage defects to investigate the in vivo effects of locally administered this compound.
Soft tissue models: Exploring the impact of this compound on fibroblast activity and collagen deposition in models of tendon, ligament, or skin wound healing, given the known roles of prostaglandins (B1171923) in these processes.
Development of Advanced Drug Delivery Systems and Scaffolds for Targeted Localized Research Applications (e.g., drug-matrix combinations)
The therapeutic strategy for this compound centers on local administration to maximize its bone-forming effects at the target site while avoiding systemic side effects associated with EP4 activation. nih.govresearchgate.netcaymanchem.com This necessitates the development of sophisticated drug delivery systems. Research has already demonstrated the feasibility of incorporating this compound into various scaffolds. caymanchem.comcaymanchem.com
| Scaffold Material | Application/Model | Key Findings |
| Calcium Phosphate Cement (CPC) | Rat Calvarial Defect | This compound delivered in CPC mixed with demineralized bone matrix (DBM) showed a healing rate equivalent to rhBMP-2. nih.govcaymanchem.com |
| Mineralized Collagen Type-1 Matrix | Rat Femoral Defect & Spinal Fusion | Demonstrated dose-dependent new bone formation. researchgate.netresearchgate.net |
Future research is being directed towards creating next-generation delivery systems that offer more precise control over the release kinetics of this compound. The development of "smart" biomaterials that release the agonist in response to physiological cues at the injury site, such as changes in pH or the presence of specific enzymes, is a particularly promising avenue.
Key future investigative avenues include:
Biodegradable Polymers: Designing scaffolds from materials like polycaprolactone (B3415563) (PCL) or poly(lactic-co-glycolic) acid (PLGA) that can be 3D printed into patient-specific geometries and are loaded with this compound.
Injectable Hydrogels: Formulating this compound within injectable hydrogels that can be delivered via minimally invasive procedures to fill irregularly shaped defects.
Nanoparticle-based Systems: Encapsulating this compound in lipid nanoparticles (LNPs) or other nanocarriers embedded within a scaffold to achieve sustained and highly localized release profiles.
Investigation of Potential Synergistic Effects with Other Research Agents in Bone Biology
Combining therapeutic agents with different mechanisms of action is a common strategy to enhance regenerative outcomes. Investigating the synergistic potential of this compound with other osteogenic factors is a logical next step. The most prominent candidates for such combination studies are Bone Morphogenetic Proteins (BMPs), such as BMP-2. While highly effective, the clinical use of BMP-2 is sometimes associated with dose-dependent side effects. nih.gov
Research on other EP4 agonists provides a strong rationale for this approach. For instance, the EP4 agonist ONO-4819 has been shown to accelerate BMP-induced osteoblastic differentiation in stromal cells. nih.gov This effect was linked to the PKA signaling pathway, suggesting a convergence point between the EP4 receptor and BMP signaling cascades. nih.gov A combination therapy could potentially allow for a lower, safer dose of BMP-2 to be used while achieving a robust osteogenic response equivalent to a high-dose monotherapy.
Future studies should explore:
This compound and BMPs: In vitro and in vivo studies to determine if this compound can potentiate the effects of BMP-2, BMP-4, or BMP-7 on osteoblast differentiation and bone formation. nih.govresearchgate.net
Combination Scaffolds: Developing dual-delivery scaffolds that release this compound and a BMP with distinct kinetics to optimize different phases of the bone healing process.
Other Anabolic Agents: Investigating potential synergy with other classes of molecules involved in bone metabolism, such as Wnt signaling agonists or agents that modulate osteoclast activity.
Deeper Elucidation of Epigenetic and Transcriptomic Regulation by this compound in Osteogenic Pathways
The molecular mechanisms by which this compound drives osteogenesis are known to involve the activation of the EP4 receptor, leading to downstream signaling cascades. nih.gov However, a comprehensive understanding of the global changes in gene expression and the underlying epigenetic modifications is still lacking. It is established that EP4 activation can influence key osteogenic transcription factors. For example, EP4 signaling can mediate the expression of Cbfa-1 (also known as Runx2), a master regulator of osteoblast differentiation. pnas.org Furthermore, studies have shown that this compound stimulation significantly elevates the mRNA levels of important osteoblast markers. nih.govresearchgate.net
Known Transcriptional Effects of EP4 Activation in Osteogenic Cells
| Gene/Protein | Effect of EP4 Agonist | Significance |
| Cbfa-1/Runx2 | Increased expression | Master transcription factor for osteoblast differentiation. pnas.org |
| Alkaline Phosphatase (ALP) | Increased mRNA and enzyme activity | Early marker of osteoblast differentiation. nih.govresearchgate.net |
| Type I Collagen | Increased mRNA expression | Major protein component of bone matrix. nih.govresearchgate.net |
| Osteocalcin | Increased mRNA expression | Late marker of osteoblast differentiation and matrix mineralization. nih.govresearchgate.net |
Future research should employ high-throughput techniques to map the transcriptomic and epigenetic landscape modulated by this compound. This would involve:
RNA-Sequencing (RNA-Seq): To generate a complete profile of all gene expression changes in mesenchymal stem cells or pre-osteoblasts following treatment with this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): To identify the specific genomic locations where key osteogenic transcription factors (like Runx2) bind and to map histone modifications associated with gene activation or repression.
ATAC-Sequencing (Assay for Transposase-Accessible Chromatin with sequencing): To understand how this compound influences chromatin accessibility, revealing which regions of the genome become open and available for transcription during osteogenic commitment. frontiersin.org
These studies will provide a much deeper, systems-level understanding of how EP4 agonism orchestrates the complex gene regulatory networks that drive bone formation. frontiersin.orgeur.nl
Design and Synthesis of Next-Generation EP4 Agonist Probes Based on this compound Insights and Optimization
This compound itself is the result of an extensive drug discovery program, emerging as a lead candidate from the synthesis and characterization of numerous novel EP4 agonists. nih.gov The insights gained from its development—particularly regarding its high potency, selectivity, and chemical stability—provide a valuable platform for designing the next generation of EP4-targeted chemical probes and potential therapeutics. nih.govresearchgate.net
The chemical structure of this compound, featuring a novel difluorolactam scaffold, is key to its favorable properties. nih.gov This structural motif can be further modified to fine-tune pharmacological characteristics. The goal of future medicinal chemistry efforts would be to synthesize new analogues with potentially enhanced features, such as:
Improved Affinity and Selectivity: Creating compounds with even greater affinity for the EP4 receptor and less activity at other prostanoid receptors to further minimize potential off-target effects.
Modified Pharmacokinetics: Designing molecules with tailored half-lives within a local tissue environment, allowing for precise control over the duration of EP4 receptor stimulation.
Bifunctional Molecules: Synthesizing compounds that not only activate the EP4 receptor but also possess a second functional moiety, for example, a component that promotes binding to bone mineral or a fluorescent tag for imaging studies.
By leveraging the structure-activity relationship (SAR) data from the this compound program, researchers can continue to develop highly optimized EP4 agonists for use as powerful research tools and as potential candidates for various regenerative medicine applications. nih.gov
Q & A
Q. Table 1: Conflict Matrix for this compound Efficacy Discrepancies
| Study | Cell Line | Dose (µM) | Assay Type | Outcome | Potential Confounder |
|---|---|---|---|---|---|
| A | MCF-7 | 10 | MTT | IC50=8 | Serum-free conditions |
| B | MCF-7 | 10 | ATP-Lite | IC50=15 | 10% FBS included |
Advanced: What strategies optimize pharmacogenomic data analysis for this compound in heterogeneous tumor models?
Methodological Answer:
Integrate multi-omics approaches :
- Bulk RNA-seq : Identify baseline transcriptional signatures predictive of response.
- Single-cell sequencing : Resolve subpopulation-specific resistance mechanisms.
- CRISPR screens : Pinpoint genetic modifiers of this compound sensitivity.
Use hierarchical clustering to stratify responders/non-responders and apply machine learning (e.g., random forests) to model dose-dependent gene expression patterns . Ensure batch-effect correction and normalization to technical replicates .
Basic: What are the best practices for ensuring reproducibility in this compound studies?
Methodological Answer:
- Documentation : Publish detailed protocols (e.g., compound storage, cell culture conditions) in supplementary materials .
- Reagent validation : Certify cell line authenticity via STR profiling and confirm compound purity via HPLC/MS.
- Data sharing : Deposit raw data (e.g., flow cytometry FCS files) in public repositories (e.g., Zenodo) with standardized metadata .
Advanced: How can theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer:
Align hypotheses with established theories (e.g., "synthetic lethality" for combination therapies). For example:
- Theoretical Link : If this compound inhibits kinase X, test its synergy with inhibitors of parallel pathway kinase Y.
- Experimental Validation : Use siRNA knockdown of X/Y and measure synergy via Chou-Talalay analysis .
Theoretical frameworks also guide in silico modeling (e.g., molecular docking to predict binding affinities) .
Basic: What statistical methods are appropriate for analyzing this compound dose-response data?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 (use tools like GraphPad Prism).
- ANOVA with post-hoc tests : Compare means across doses/conditions.
- Survival analysis : For in vivo studies, apply Kaplan-Meier/log-rank tests.
Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Advanced: How to address low response rates in this compound patient-derived xenograft (PDX) models?
Methodological Answer:
- Stratified sampling : Select PDX models based on biomarker expression (e.g., high target kinase activity).
- Combinatorial screening : Test this compound with immune checkpoint inhibitors to overcome microenvironment-driven resistance.
- Longitudinal sampling : Collect serial biopsies to track clonal evolution via exome sequencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
